molecular formula C13H13N B1626513 1-(Naphthalen-2-YL)cyclopropanamine CAS No. 604799-97-5

1-(Naphthalen-2-YL)cyclopropanamine

Cat. No.: B1626513
CAS No.: 604799-97-5
M. Wt: 183.25 g/mol
InChI Key: JEMQNDTVFZPFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-2-YL)cyclopropanamine is an organic compound with the molecular formula C13H13N. It consists of a cyclopropane ring attached to a naphthalene moiety through an amine group. This compound is primarily used in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-YL)cyclopropanamine can be synthesized through various methods. One common approach involves the reaction of naphthalene-2-carbaldehyde with cyclopropylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride and an organic solvent like dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-YL)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

  • Oxidation products include naphthalene derivatives.
  • Reduction products include amine derivatives.
  • Substitution products vary based on the substituent introduced.

Scientific Research Applications

1-(Naphthalen-2-YL)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-YL)cyclopropanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The naphthalene moiety can interact with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

    1-(Naphthalen-1-YL)cyclopropanamine: Similar structure but with the naphthalene moiety attached at a different position.

    1-(Naphthalen-2-YL)ethylamine: Similar structure but with an ethylamine group instead of a cyclopropanamine group.

Uniqueness: 1-(Naphthalen-2-YL)cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

1-naphthalen-2-ylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-13(7-8-13)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMQNDTVFZPFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=CC=CC=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514347
Record name 1-(Naphthalen-2-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604799-97-5
Record name 1-(2-Naphthalenyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604799-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Naphthalen-2-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Naphthalen-2-YL)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
1-(Naphthalen-2-YL)cyclopropanamine
Reactant of Route 3
Reactant of Route 3
1-(Naphthalen-2-YL)cyclopropanamine
Reactant of Route 4
Reactant of Route 4
1-(Naphthalen-2-YL)cyclopropanamine
Reactant of Route 5
1-(Naphthalen-2-YL)cyclopropanamine
Reactant of Route 6
1-(Naphthalen-2-YL)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.